2-(5-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide
Description
2-(5-Bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a brominated indole derivative featuring an acetamide linker substituted with a 4-hydroxyphenethyl group. This compound shares structural similarities with other indole-based acetamides, which are often explored for their pharmacological properties, including anticancer and enzyme-modulating activities.
Properties
Molecular Formula |
C18H17BrN2O2 |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H17BrN2O2/c19-15-3-6-17-14(11-15)8-10-21(17)12-18(23)20-9-7-13-1-4-16(22)5-2-13/h1-6,8,10-11,22H,7,9,12H2,(H,20,23) |
InChI Key |
FCEAQCNOAHXJEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CN2C=CC3=C2C=CC(=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route is the reaction between 5-bromoindole and ethyl 2-bromoacetate . The bromoacetate group is then hydrolyzed to form the acetamide moiety. The overall reaction can be represented as follows:
5-bromoindole+ethyl 2-bromoacetate→this compound
Reaction Conditions: The specific reaction conditions may vary, but typically involve refluxing the reactants in an appropriate solvent (such as ethanol or dichloromethane) with a base (such as potassium carbonate) to facilitate the esterification and subsequent hydrolysis.
Industrial Production Methods: While industrial-scale production methods may differ, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient manufacturing.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including:
Esterification: Formation of the ester linkage during synthesis.
Hydrolysis: Conversion of the ester group to the acetamide group.
Substitution: Bromine substitution reactions due to the presence of the bromine atom.
Base: Used for esterification and hydrolysis.
Solvents: Ethanol, dichloromethane, or other suitable solvents.
Acids or bases: For bromine substitution reactions.
Major Products: The major product is the desired 2-(5-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide . Side products may include regioisomers or unreacted starting materials.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its indole and phenolic moieties.
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, potentially related to its indole and phenolic functionalities.
Comparison with Similar Compounds
Brominated Indole Derivatives
- N-{4-Bromo-2-[{2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinyl}(oxo)acetyl]phenyl}acetamide (5f): This compound (melting point: 248–250°C, yield: 65%) shares a brominated aromatic system but includes a hydrazinyl-oxoacetyl group instead of a hydroxyphenethyl chain.
Key Structural Differences :
Acetamide-Linked Indoles with Aromatic Side Chains
- N-(2-Phenylethyl)acetamide Derivatives: The non-hydroxylated analogue, 2-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, lacks the 4-hydroxyl group present in the target compound. This difference likely reduces its solubility and hydrogen-bonding capacity, which could diminish target engagement in aqueous environments .
- N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) :
This compound (melting point: 192–194°C) incorporates a chlorobenzoyl group and a chloro-fluorophenyl side chain, which may enhance lipophilicity and membrane permeability compared to the target’s hydroxyphenethyl group. Such modifications are often linked to improved anticancer activity in Bcl-2/Mcl-1 inhibitors .
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